molecular formula C17H32Cl2N6O B6904132 N-[(1-ethylpiperidin-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride

N-[(1-ethylpiperidin-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride

Cat. No.: B6904132
M. Wt: 407.4 g/mol
InChI Key: NUENIKKGXYRBCS-UHFFFAOYSA-N
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Description

N-[(1-ethylpiperidin-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of piperidine rings adds to its structural complexity and potential biological activity.

Properties

IUPAC Name

N-[(1-ethylpiperidin-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N6O.2ClH/c1-3-22-11-5-4-6-15(22)12-19-17(24)16-13(2)23(21-20-16)14-7-9-18-10-8-14;;/h14-15,18H,3-12H2,1-2H3,(H,19,24);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUENIKKGXYRBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CNC(=O)C2=C(N(N=N2)C3CCNCC3)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpiperidin-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of piperidine moieties through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpiperidin-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-[(1-ethylpiperidin-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethylpiperidin-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to changes in cellular functions, such as altered gene expression or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-ethylpiperidin-2-yl)methyl]-3,4,4-trimethylpentanamide
  • N-[(1-ethylpiperidin-2-yl)methyl]-5,6-dimethylpyrimidin-4-amine

Uniqueness

Compared to similar compounds, N-[(1-ethylpiperidin-2-yl)methyl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;dihydrochloride stands out due to its unique triazole ring structure, which imparts greater stability and versatility in chemical reactions. Additionally, the specific arrangement of piperidine rings may enhance its biological activity and specificity for certain molecular targets.

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